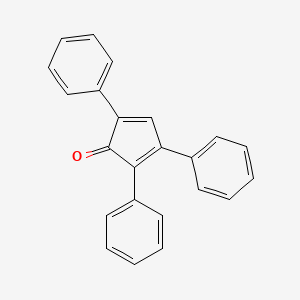
2-Bromooctadecanoic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromooctadecanoic anhydride is a chemical compound derived from octadecanoic acid, where a bromine atom is substituted at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromooctadecanoic anhydride can be synthesized through a nucleophilic acyl substitution reaction. This involves reacting an acid chloride with the sodium salt of a carboxylic acid. For instance, the reaction of 2-bromooctadecanoyl chloride with sodium octadecanoate can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromooctadecanoic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-bromooctadecanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: Such as methanol or ethanol for esterification.
Amines: Such as ammonia or primary amines for amide formation.
Major Products
2-Bromooctadecanoic acid: Formed from hydrolysis.
Esters: Formed from reactions with alcohols.
Amides: Formed from reactions with amines.
Aplicaciones Científicas De Investigación
2-Bromooctadecanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in studies involving fatty acid metabolism and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 2-Bromooctadecanoic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, leading to the formation of new acyl compounds. During these reactions, the leaving group is removed from the anhydride, and the nucleophile loses a hydrogen atom . This mechanism is crucial in its role as an inhibitor of fatty acid oxidation and CPT I .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromooctadecanoic acid: The hydrolyzed form of 2-Bromooctadecanoic anhydride.
Octadecanoic anhydride: Lacks the bromine substitution.
2-Chlorooctadecanoic anhydride: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to its bromine substitution, which imparts distinct reactivity and biological activity compared to its non-brominated counterparts. This substitution enhances its ability to inhibit specific enzymes involved in fatty acid metabolism .
Propiedades
Número CAS |
63620-70-2 |
|---|---|
Fórmula molecular |
C36H68Br2O3 |
Peso molecular |
708.7 g/mol |
Nombre IUPAC |
2-bromooctadecanoyl 2-bromooctadecanoate |
InChI |
InChI=1S/C36H68Br2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(37)35(39)41-36(40)34(38)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
Clave InChI |
VPBVTBGGBWLBGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C(=O)OC(=O)C(CCCCCCCCCCCCCCCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




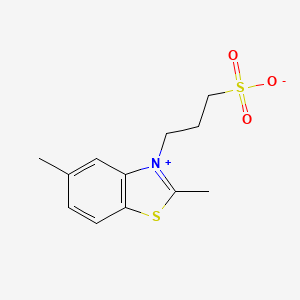
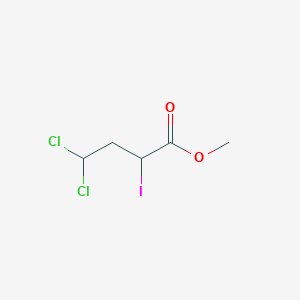
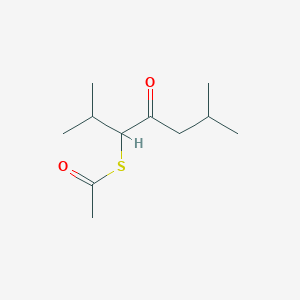
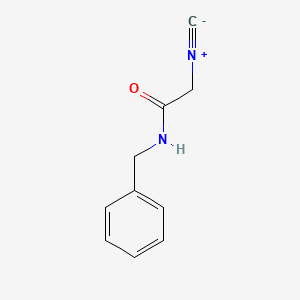
![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
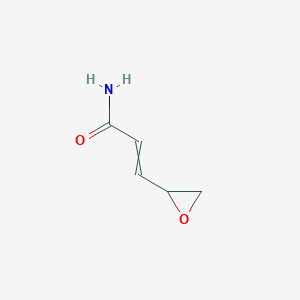
![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)

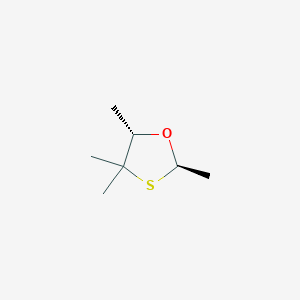
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)
